molecular formula C14H11ClF3NO2S B2619173 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide CAS No. 403835-77-8

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide

Cat. No.: B2619173
CAS No.: 403835-77-8
M. Wt: 349.75
InChI Key: IYWGTHYIIOWFCO-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenyl ring, a trifluoromethyl group, a furan ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide typically involves multiple steps:

    Formation of the Chlorinated Phenyl Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)aniline, can be synthesized through chlorination and trifluoromethylation of aniline.

    Thioacetamide Formation: The intermediate is then reacted with furan-2-ylmethyl thiol in the presence of a base to form the thioacetamide linkage.

    Final Coupling: The final product is obtained by coupling the chlorinated phenyl intermediate with the thioacetamide derivative under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide: Lacks the furan-2-ylmethylthio group.

    N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((thiophen-2-ylmethyl)thio)acetamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide is unique due to the presence of both the furan ring and the thioacetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2S/c15-11-4-3-9(14(16,17)18)6-12(11)19-13(20)8-22-7-10-2-1-5-21-10/h1-6H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWGTHYIIOWFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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